Delgocitinib - 1263774-59-9

Delgocitinib

Catalog Number: EVT-266643
CAS Number: 1263774-59-9
Molecular Formula: C16H18N6O
Molecular Weight: 310.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delgocitinib is a small molecule belonging to the class of Janus Kinase (JAK) inhibitors. It is specifically designed for topical application and acts as a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3 and tyrosine kinase 2 [, , , ]. Delgocitinib is notable as the world’s first topical JAK inhibitor approved for the treatment of atopic dermatitis (AD) in Japan []. Its development stemmed from a search for effective and well-tolerated therapies for dermatologic disorders arising from aberrant immunological reactions [].

Future Directions
  • Long-term Safety and Efficacy: Further investigation is needed to establish the long-term safety and efficacy of Delgocitinib, particularly in pediatric populations and for various skin conditions [, ].
  • Head-to-Head Trials: Comparative studies with other established treatments for AD and CHE are needed to determine Delgocitinib's place in the treatment landscape [, ].
  • Mechanistic Studies: Deeper investigation into the specific mechanisms of Delgocitinib's action in different dermatological conditions could inform its broader applications [].
  • Combination Therapies: Exploring the potential of Delgocitinib in combination with other therapies, such as phototherapy or biologics, could lead to enhanced treatment strategies [, ].

Tofacitinib

  • Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor, specifically targeting JAK3, JAK2, and JAK1. It is used to treat rheumatoid arthritis and has been investigated for treating atopic dermatitis (AD) and cutaneous sarcoidosis. [, , ]

Ruxolitinib

  • Compound Description: Ruxolitinib is a JAK inhibitor targeting JAK1 and JAK2. It is approved for treating myelofibrosis and polycythemia vera and is being investigated for AD, cutaneous sarcoidosis, and vitiligo. [, , , ]

Baricitinib

  • Compound Description: Baricitinib is a JAK inhibitor with selectivity for JAK1 and JAK2. It is used to treat rheumatoid arthritis and AD. [, , , ]
  • Relevance: Both Baricitinib and Delgocitinib target the JAK-STAT pathway and are used in AD treatment. While Baricitinib primarily inhibits JAK1/2, Delgocitinib exhibits a broader pan-JAK inhibitory profile. [, , , , ]

Upadacitinib

  • Compound Description: Upadacitinib is a JAK inhibitor with selectivity for JAK1. It is approved for treating rheumatoid arthritis, psoriatic arthritis, and AD. [, , , ]
  • Relevance: Upadacitinib and Delgocitinib are both JAK inhibitors investigated for AD treatment. Upadacitinib primarily targets JAK1, while Delgocitinib acts as a pan-JAK inhibitor with a broader activity profile. [, , , , ]

Cerdulatinib

  • Compound Description: Cerdulatinib is a JAK inhibitor targeting JAK1, JAK2, and JAK3. It is being investigated for treating hematological malignancies and AD. [, ]
  • Relevance: Cerdulatinib and Delgocitinib share a similar mechanism of action, inhibiting JAK kinases involved in inflammatory responses. Cerdulatinib targets JAK1/2/3, while Delgocitinib additionally inhibits tyrosine kinase 2. [, , ]

Crisaborole

  • Compound Description: Crisaborole is a topical phosphodiesterase-4 (PDE4) inhibitor approved for treating mild-to-moderate AD. [, ]
  • Relevance: While both Crisaborole and Delgocitinib are used for AD treatment, they target different pathways. Crisaborole inhibits PDE4, reducing inflammatory responses, while Delgocitinib directly inhibits JAK-STAT signaling. [, , ]

Tacrolimus

  • Compound Description: Tacrolimus is a topical calcineurin inhibitor used to treat AD. It suppresses T-cell activation and cytokine production. [, , , ]

Hydrocortisone Butyrate

  • Compound Description: Hydrocortisone butyrate is a potent topical corticosteroid used to treat inflammatory skin conditions, including AD. []
Overview

Delgocitinib is a novel compound classified as a Janus kinase inhibitor, specifically designed for the treatment of atopic dermatitis. It was first developed by the pharmaceutical company Japan Tobacco Inc. and has gained attention for its efficacy in managing symptoms of this chronic skin condition. Delgocitinib is notable for being the first topical Janus kinase inhibitor approved for clinical use, particularly in Japan, where it was authorized in 2020.

Source and Classification

Delgocitinib, also known by its developmental code JTE-052, falls under the category of small-molecule drugs that target Janus kinases, which are critical enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, delgocitinib effectively reduces inflammation and other symptoms associated with atopic dermatitis.

Synthesis Analysis

The synthesis of delgocitinib is a complex process that involves multiple steps to achieve the desired chemical structure. A notable method reported in the literature describes a nine-step commercial synthesis that emphasizes stereocontrol, ensuring that the final product is optically pure. This synthesis pathway includes:

  1. Starting Materials: Common organic compounds are utilized as initial raw materials.
  2. Reactions: Various chemical reactions are employed, including resolution methods to isolate the desired enantiomer.
  3. Purification: The final product undergoes purification processes to remove any impurities and by-products.

The detailed technical aspects of this synthesis have been documented in several studies, highlighting its efficiency and scalability for commercial production .

Molecular Structure Analysis

Delgocitinib's molecular structure is characterized by its unique arrangement of atoms that facilitates its action as a Janus kinase inhibitor. The compound's molecular formula is C₁₉H₁₉N₃O₂S, and it has a molecular weight of approximately 345.44 g/mol.

Structural Data

  • Chemical Structure: Delgocitinib features a thiazole ring and an amine group that play crucial roles in its biological activity.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools to understand its interaction with target proteins.
Chemical Reactions Analysis

Delgocitinib participates in various chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:

  • Nucleophilic Substitution: Involves replacing a leaving group with a nucleophile during the formation of the thiazole ring.
  • Amination Reactions: Used to introduce amine groups into the structure.
  • Resolution Reactions: Essential for obtaining the optically active form of delgocitinib.

These reactions are meticulously controlled to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of delgocitinib primarily involves the inhibition of Janus kinases, which are pivotal in mediating inflammatory responses. By blocking these enzymes, delgocitinib disrupts signaling pathways that lead to:

  • Reduction of Cytokine Production: This results in decreased inflammation and pruritus (itching) associated with atopic dermatitis.
  • Improvement in Skin Barrier Function: Enhanced skin integrity and reduced symptoms are observed as a consequence.

Clinical studies have demonstrated significant improvements in patients treated with delgocitinib ointment compared to vehicle treatments, indicating its effectiveness in managing atopic dermatitis symptoms .

Physical and Chemical Properties Analysis

Delgocitinib exhibits several notable physical and chemical properties:

  • Physical State: Typically formulated as an ointment for topical application.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under recommended storage conditions, which is crucial for maintaining efficacy over time.

These properties are essential for ensuring that delgocitinib can be effectively delivered through the skin barrier to exert its therapeutic effects .

Applications

Delgocitinib's primary application is in dermatology, specifically for treating atopic dermatitis. Clinical trials have shown promising results regarding its safety and efficacy:

  • Topical Treatment: Approved for use as a topical ointment, providing localized treatment with minimal systemic absorption.
  • Pediatric Use: Recent studies have evaluated its safety and efficacy in pediatric populations, further expanding its potential applications .
Introduction to Delgocitinib: Development and Pharmacological Classification

Historical Context and Discovery of Delgocitinib

Delgocitinib (development code JTE-052) emerged from collaborative research between Japan Tobacco Inc. and Torii Pharmaceutical. It was designed as a topical therapeutic agent targeting inflammatory skin conditions, leveraging the Janus kinase (JAK) inhibition pathway. In January 2020, delgocitinib ointment (brand name Corectim®) became the first topical JAK inhibitor approved globally, receiving regulatory authorization in Japan for treating atopic dermatitis (AD) in patients aged ≥16 years [1] [2]. This milestone followed pivotal Phase III clinical trials (QBA4-1 and QBA4-2), which demonstrated significant efficacy in reducing eczema severity and pruritus [1].

Subsequent development expanded to chronic hand eczema (CHE), with LEO Pharma securing global rights (excluding Japan) in 2014. The Phase III DELTA program (DELTA 1 and DELTA 2 trials) confirmed delgocitinib cream’s superiority over vehicle control, leading to its European Commission approval (Anzupgo®) in September 2024 and FDA Fast Track designation for moderate-to-severe CHE in 2024 [5] [9]. Clinical development continues for alopecia areata, discoid lupus erythematosus, and inverse psoriasis [2] [6].

Table 1: Key Milestones in Delgocitinib Development

YearEvent
2020Approved in Japan (Corectim® ointment 0.5%) for atopic dermatitis [2]
2024European Commission approval (Anzupgo® cream 2%) for CHE [5]
2024FDA acceptance of New Drug Application for CHE treatment [9]
2025Ongoing Phase III trials for alopecia areata and autoimmune disorders [6]

Chemical Structure and Molecular Properties of Delgocitinib

Delgocitinib is a synthetic small molecule with the chemical name 3-[(3S,4R)-3-Methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile. Its molecular formula is C₁₆H₁₈N₆O, yielding a molecular weight of 310.36 g/mol [3] [4]. The compound features a 7H-pyrrolo[2,3-d]pyrimidine core linked to a spiroazetidine scaffold, which is critical for its JAK-binding activity [1] [8]. The presence of a nitrile group (-C≡N) enhances its binding affinity to the kinase domain’s conserved lysine residue [4].

Delgocitinib exhibits chirality at the spiroazetidine ring, with the (3S,4R)-stereoisomer demonstrating optimal inhibitory activity. Structural analyses confirm its ATP-competitive mechanism, forming hydrogen bonds with:

  • The hinge region backbone (Glu903, Leu905 in JAK3) [1]
  • The glycine-rich loop (Gly831) [8]

Biochemical potency was quantified via IC₅₀ values:

  • JAK1: 2.8 ± 0.6 nM
  • JAK2: 2.6 ± 0.2 nM
  • JAK3: 13 ± 0 nM
  • TYK2: 58 ± 9 nM [4] [8]

Table 2: Molecular Properties of Delgocitinib

PropertyValue
Molecular FormulaC₁₆H₁₈N₆O
Molecular Weight310.36 g/mol
Core Structure7H-pyrrolo[2,3-d]pyrimidine
Key Functional GroupsSpiroazetidine, nitrile
SolubilityDMSO-soluble (experimental conditions) [4]

Pharmacological Classification as a Pan-Janus Kinase (JAK) Inhibitor

Delgocitinib is classified as a pan-JAK inhibitor due to its equipotent suppression of all four JAK isoforms: JAK1, JAK2, JAK3, and TYK2 [1] [4]. Unlike selective JAK inhibitors (e.g., upadacitinib), delgocitinib’s broad-spectrum activity disrupts signaling downstream of multiple cytokine receptors implicated in inflammatory dermatoses [8].

Mechanism of Action

  • Cytokine Signaling Disruption:Delgocitinib binds to the ATP-binding site of JAK kinases, preventing phosphorylation and subsequent activation of STAT transcription factors (e.g., STAT3, STAT6) [1]. This inhibits signaling from:
  • Th2 cytokines (IL-4, IL-13, IL-31): Drivers of skin inflammation and pruritus in AD/CHE [1] [7].
  • Th1/Th17 cytokines (IFN-γ, IL-17, IL-22): Mediators of chronic tissue damage [1] [8].
  • Skin Barrier Restoration:In CHE lesions, delgocitinib upregulates genes encoding barrier proteins (e.g., filaggrin-2, loricrin), counteracting the downregulation observed in severe disease [7]. Concurrently, it suppresses pro-inflammatory genes (e.g., S100A9) [7].

Cellular Effects

  • T-cells: Inhibits IL-2-induced proliferation (IC₅₀ = 8.9 nM) [4].
  • Keratinocytes: Blocks IL-22-induced STAT3 activation, mitigating epidermal hyperplasia [1].
  • Mast cells: Reduces production of IL-4, IL-13, and TNF-α [1].

This dual inhibition of immune activation and barrier dysfunction underpins delgocitinib’s efficacy across heterogeneous eczematous conditions [7] [8].

Properties

CAS Number

1263774-59-9

Product Name

Delgocitinib

IUPAC Name

3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

InChI

InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1

InChI Key

LOWWYYZBZNSPDT-ZBEGNZNMSA-N

SMILES

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N

Solubility

Soluble in DMSO

Synonyms

Delgocitinib; LEO-124249; LEO124249; LEO 124249; JTE-052; JTE 052; JTE052;

Canonical SMILES

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N

Isomeric SMILES

C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.